molecular formula C20H28N2O4 B12883506 Diethyl 5,5'-(ethane-1,1-diyl)bis(2,4-dimethyl-1H-pyrrole-3-carboxylate) CAS No. 75534-69-9

Diethyl 5,5'-(ethane-1,1-diyl)bis(2,4-dimethyl-1H-pyrrole-3-carboxylate)

Cat. No.: B12883506
CAS No.: 75534-69-9
M. Wt: 360.4 g/mol
InChI Key: SZZZMJSQFSKDCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 5,5’-(ethane-1,1-diyl)bis(2,4-dimethyl-1H-pyrrole-3-carboxylate) is a chemical compound known for its unique structure and properties. This compound features two pyrrole rings linked by an ethane-1,1-diyl bridge, with each pyrrole ring substituted at the 2 and 4 positions by methyl groups and at the 3 position by a carboxylate ester group. The compound’s structure imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5,5’-(ethane-1,1-diyl)bis(2,4-dimethyl-1H-pyrrole-3-carboxylate) typically involves the following steps:

    Formation of Pyrrole Rings: The pyrrole rings are synthesized through a condensation reaction involving a diketone and an amine. Commonly, 2,4-dimethyl-3,5-dicarboxylate pyrrole is prepared by reacting 2,4-pentanedione with ethyl acetoacetate in the presence of ammonium acetate.

    Linking the Pyrrole Rings: The two pyrrole rings are then linked via an ethane-1,1-diyl bridge. This step involves the reaction of the pyrrole rings with a suitable dihalide, such as 1,1-dibromoethane, under basic conditions to form the desired bis-pyrrole compound.

Industrial Production Methods

Industrial production of Diethyl 5,5’-(ethane-1,1-diyl)bis(2,4-dimethyl-1H-pyrrole-3-carboxylate) follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis of the pyrrole rings using industrial reactors.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

    Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5,5’-(ethane-1,1-diyl)bis(2,4-dimethyl-1H-pyrrole-3-carboxylate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2,4-dicarboxylate derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The methyl groups on the pyrrole rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Pyrrole-2,4-dicarboxylate derivatives.

    Reduction: Pyrrole-2,4-dimethyl-3,5-diol derivatives.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

Diethyl 5,5’-(ethane-1,1-diyl)bis(2,4-dimethyl-1H-pyrrole-3-carboxylate) has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 5,5’-(ethane-1,1-diyl)bis(2,4-dimethyl-1H-pyrrole-3-carboxylate) involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Diethyl 5,5’-(ethane-1,1-diyl)bis(2,4-dimethyl-1H-pyrrole-3-carboxylate) can be compared with similar compounds such as:

    Dimethyl 4,4’-(ethane-1,2-diyl)bis(1H-pyrrole-3-carboxylate): Similar structure but different substitution pattern.

    Tetraethyl 1,1’-(ethane-1,2-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate): Features additional ester groups.

    Bis(2,5-dioxopyrrolidin-1-yl)(disulfanediylbis(ethane-2,1-diyl)): Contains a disulfide linkage instead of an ethane-1,1-diyl bridge.

These comparisons highlight the unique structural features and reactivity of Diethyl 5,5’-(ethane-1,1-diyl)bis(2,4-dimethyl-1H-pyrrole-3-carboxylate), making it a valuable compound in various fields of research and industry.

Properties

CAS No.

75534-69-9

Molecular Formula

C20H28N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

ethyl 5-[1-(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C20H28N2O4/c1-8-25-19(23)15-10(3)17(21-13(15)6)12(5)18-11(4)16(14(7)22-18)20(24)26-9-2/h12,21-22H,8-9H2,1-7H3

InChI Key

SZZZMJSQFSKDCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(C)C2=C(C(=C(N2)C)C(=O)OCC)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.